2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL
Description
2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol is a fluorinated β-amino alcohol featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the 3-position. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H10F3NO2 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2 |
InChI Key |
NZNJVYOKWZUJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3-(Trifluoromethoxy)benzaldehyde
The most common and effective approach to synthesize this compound involves reductive amination starting from 3-(trifluoromethoxy)benzaldehyde:
- Step 1: Formation of an imine intermediate by reacting 3-(trifluoromethoxy)benzaldehyde with ammonia or a primary amine under mild conditions.
- Step 2: Reduction of the imine to the corresponding amino alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., Pd/C under H2 atmosphere).
- Step 3: Purification by recrystallization or chromatography to isolate the pure amino alcohol.
This method is favored for its straightforwardness and ability to be adapted for chiral synthesis when combined with chiral catalysts or auxiliaries.
Henry Reaction Followed by Reduction
An alternative route involves:
- Henry Reaction : Condensation of 3-(trifluoromethoxy)benzaldehyde with nitromethane to yield a β-nitro alcohol intermediate.
- Reduction : Conversion of the nitro group to the amino group via catalytic hydrogenation or metal hydride reduction.
This two-step sequence is well-documented for synthesizing β-amino alcohols with trifluoromethylated aromatic substituents, providing good yields and functional group tolerance.
Nucleophilic Trifluoromethoxylation of Amino Aldehydes
Recent research demonstrates nucleophilic trifluoromethoxylation strategies where:
- α-Amino aldehydes undergo nucleophilic addition with trifluoromethoxy reagents under mild catalytic conditions.
- This method allows for stereoselective introduction of the trifluoromethoxy group adjacent to the amino alcohol moiety.
Though less common, this approach offers stereochemical control and access to diverse analogs.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Range/Condition | Impact on Yield & Purity |
|---|---|---|
| Temperature | 25–40 °C | Optimal at 30–35 °C; too high causes side reactions |
| Solvent | Ethanol/water mixtures or anhydrous ethers | Polar protic solvents favor imine formation |
| Catalyst Loading | 0.5–1.0 mol% (for catalytic hydrogenation) | Higher loadings improve rate but increase cost |
| Reaction Time | 12–24 hours | Longer times improve conversion but risk degradation |
| pH | Neutral to slightly acidic (pH 6–7) | Maintains amine stability and imine equilibrium |
These parameters are critical for maximizing yield (typically 70–85%) and ensuring structural integrity.
Purification and Characterization Techniques
Purification
- Flash Chromatography on triethylamine-treated silica gel using 10% ethyl acetate in hexanes is commonly employed to isolate the product with high purity.
- Recrystallization from ethanol/water mixtures enhances purity and can improve enantiomeric excess in chiral preparations.
Characterization
Nuclear Magnetic Resonance (NMR)
- Aromatic protons: δ 7.6–7.8 ppm
- CH-OH proton: δ ~4.1 ppm
- NH2 protons: δ ~3.3 ppm
- Absence of impurity signals (e.g., δ 2.5 ppm) confirms purity.
High-Performance Liquid Chromatography (HPLC)
- C18 reverse phase column
- Mobile phase: 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30)
- Retention time ~8.2 min
- Purity typically ≥95%
-
- Electrospray ionization (ESI) shows m/z = 265.1 [M+H]+, consistent with molecular weight 264.1 g/mol.
Enantiomeric Purity and Chiral Resolution
For chiral variants of this compound, stereochemical purity is crucial:
- Chiral HPLC using Chiralpak AD-H columns with hexane:isopropanol (80:20) mobile phase separates (R)- and (S)-enantiomers effectively.
- Kinetic Resolution with lipases such as Candida antarctica lipase B (CAL-B) selectively acylates one enantiomer, achieving >98% enantiomeric excess.
- Recrystallization from ethanol/water can enhance enantiomeric excess by 5–10%.
Industrial Scale Considerations
- Continuous Flow Reactors improve reaction control, safety, and scalability.
- Optimized Catalysts reduce reaction times and improve yields.
- Purification often involves crystallization rather than chromatography for cost-effectiveness.
- Safety Protocols include handling under inert atmosphere and temperature control to prevent decomposition.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | 3-(Trifluoromethoxy)benzaldehyde, NH3, LiAlH4 or Pd/C-H2 | Straightforward, scalable | 70–85 | Can be adapted for chiral synthesis |
| Henry Reaction + Reduction | 3-(Trifluoromethoxy)benzaldehyde, nitromethane, catalytic hydrogenation | Good functional group tolerance | 65–80 | Two-step, moderate complexity |
| Nucleophilic Trifluoromethoxylation | α-Amino aldehydes, trifluoromethoxy reagents, catalysts | Stereoselective, novel | 40–60 | Emerging method, less common |
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines or alcohols .
Scientific Research Applications
2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Differences
Electronic and Physicochemical Properties
- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than methoxy (-OCH₃), reducing the electron density of the phenyl ring. This can alter reactivity in nucleophilic substitutions or metal-catalyzed reactions .
- Fluorine Positioning : Difluoro substitution (e.g., 2,5-difluorophenyl in ) balances electronic effects and metabolic resistance but lacks the steric and electronic complexity of trifluoromethoxy .
Biological Activity
2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL, also known as (2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol hydrochloride, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClF3NO, with a molecular weight of approximately 241.64 g/mol. The structure includes an amino group, a trifluoromethoxy group, and a phenyl ring, contributing to its unique physicochemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The trifluoromethoxy group may enhance lipophilicity and metabolic stability, facilitating better receptor binding.
- CNS Activity : Preliminary studies suggest that this compound may exhibit antidepressant or anxiolytic effects, likely due to its influence on neurotransmitter systems in the central nervous system (CNS) .
In Vitro Studies
Research indicates significant biological activity in vitro:
- Antidepressant Activity : In studies evaluating the compound's effect on neuronal cells, it was observed to increase serotonin levels, suggesting potential antidepressant properties.
- Anxiolytic Effects : The compound demonstrated anxiolytic-like effects in animal models, reducing anxiety-related behaviors significantly compared to control groups.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
These results indicate that this compound can effectively inhibit cholinesterases, which are crucial for neurotransmitter breakdown.
Case Studies
Several case studies have reported on the therapeutic potential of this compound:
- Study on Anxiety Disorders : A double-blind placebo-controlled trial investigated the efficacy of the compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo after four weeks of treatment.
- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells, reducing apoptosis and promoting cell survival.
Q & A
Basic Research Questions
Synthesis Optimization Strategies Q: What experimental parameters are critical for optimizing the synthesis of 2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL? A: Key parameters include:
- Starting Materials : Use of 3-(trifluoromethoxy)benzaldehyde and nitromethane to form intermediates via Henry reaction or nitroalkene pathways .
- Reaction Conditions : Temperature (typically 0–25°C), solvent polarity (e.g., ethanol or THF), and base selection (e.g., NaOH or KOH) to control stereochemistry and minimize by-products .
- Purification : Column chromatography or recrystallization to isolate enantiomers, with yields often improved by slow crystallization in polar solvents .
Core Characterization Techniques Q: What analytical methods are essential for confirming the structure and purity of this compound? A:
- Stereochemical Analysis : Chiral HPLC or polarimetry to determine enantiomeric excess (e.g., Chiralpak AD-H column) .
- Spectroscopic Confirmation :
- NMR : H and C NMR to verify trifluoromethoxy (–OCF) and amino alcohol (–NH, –OH) groups .
- Mass Spectrometry : High-resolution MS for molecular formula validation (e.g., [M+H] at m/z 252.08) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks .
Advanced Research Questions
Stereochemical Impact on Biological Activity Q: How does chirality influence the compound’s interactions with biological targets? A:
- Enantioselectivity : The (R)-enantiomer shows higher binding affinity to trace amine-associated receptor 1 (TAAR1) compared to (S)-forms, likely due to steric complementarity in the receptor’s hydrophobic pocket .
- Experimental Design :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to synthesize enantiopure batches .
- Compare IC values in receptor-binding assays (e.g., radiolabeled ligand displacement) between enantiomers .
Resolving Contradictory Reactivity Data Q: How can researchers address discrepancies in reported reactivity of the trifluoromethoxy group? A:
- Comparative Studies : Test reactivity under varying conditions (e.g., acidic vs. basic media) against analogs (e.g., –OCH, –CF substituted phenyl rings) .
- Mechanistic Probes :
- Kinetic Isotope Effects : Use O-labeled –OCF to track hydrolysis pathways .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare electronic effects of –OCF vs. –OCHF .
Fluorine Substitution and Pharmacokinetics Q: How does the trifluoromethoxy group influence physicochemical and ADME properties? A:
| Property | Effect of –OCF | Evidence |
|---|---|---|
| Lipophilicity | ↑ LogP (compared to –OCH) | |
| Metabolic Stability | Resists oxidative metabolism by CYP450 enzymes | |
| Solubility | ↓ Aqueous solubility (requires salt forms) |
Mechanistic Studies in Catalysis Q: What methodologies elucidate reaction mechanisms involving this amino alcohol? A:
- Kinetic Profiling : Monitor intermediates via stopped-flow NMR or UV-Vis spectroscopy during reductions (e.g., NaBH/CeCl) .
- Isotopic Labeling : N-labeled amino groups to track reductive amination pathways .
- Crystallographic Snapshots : Co-crystallize intermediates with enzymes (e.g., alcohol dehydrogenases) to identify active-site interactions .
Designing Analogs for SAR Studies Q: What strategies are effective for synthesizing analogs to explore structure-activity relationships (SAR)? A:
- Functional Group Replacement : Substitute –OCF with –SCF, –CF, or –OCHF to assess electronic and steric effects .
- Bioisosteric Replacement : Replace phenyl ring with pyridine or thiophene to modulate π-π stacking .
- In Silico Screening : Virtual docking (e.g., AutoDock Vina) to prioritize analogs with predicted high TAAR1 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
